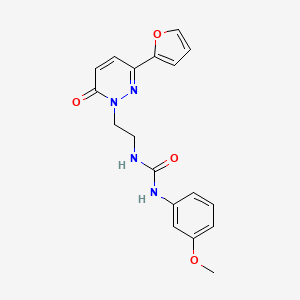

1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-25-14-5-2-4-13(12-14)20-18(24)19-9-10-22-17(23)8-7-15(21-22)16-6-3-11-26-16/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOVIOVSGKBRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 287.31 g/mol. Its structure features a furan ring, a pyridazinone moiety, and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyridazinone derivatives, including those with furan substituents. The compound's ability to inhibit tumor growth has been attributed to its interaction with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have shown significant inhibition of telomerase activity, which is often upregulated in malignant tumors .

Anti-inflammatory Effects

Research indicates that pyridazinone derivatives exhibit anti-inflammatory properties. A review on the anti-inflammatory activity of pyridazinones noted their potential to reduce inflammation with minimal ulcerogenic effects, making them suitable candidates for therapeutic applications . The specific compound may share these characteristics due to its structural similarities.

Enzyme Inhibition

The compound may also act as an inhibitor of carbonic anhydrases (CAs), which are enzymes critical for maintaining acid-base balance in the body. Inhibition studies have shown that certain pyridazinone derivatives can selectively inhibit specific isoforms of CAs, leading to potential applications in treating conditions like glaucoma and epilepsy .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. Initial steps may include the formation of the pyridazinone core followed by the introduction of the furan and methoxyphenyl groups through coupling reactions.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances biological activity by increasing lipophilicity and improving binding interactions with target proteins.

- Furan Ring Influence : The furan moiety contributes to the compound's ability to engage in π–π stacking interactions with biological targets, which can stabilize binding .

- Pyridazinone Core : Variations in the pyridazinone structure have been linked to differing levels of potency against specific biological targets, indicating that slight modifications can significantly impact efficacy.

Case Studies

- In Vitro Studies : A study evaluating various pyridazinone derivatives demonstrated that compounds with structural similarities to 1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)urea exhibited promising anticancer activities in cell lines derived from breast and prostate cancers .

- Animal Models : In vivo studies using animal models have shown that certain derivatives can significantly reduce tumor size when administered at specific dosages, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate ()

- Structural Comparison: Shares the pyridazinone core but replaces the furan and urea groups with a piperazine-chlorophenyl moiety and an ethyl ester.

- Functional Impact : The piperazine group enhances solubility and may facilitate CNS penetration, while the chlorophenyl group increases lipophilicity. The ester linkage is metabolically labile compared to the urea group in the target compound.

- Activity: Demonstrated acetylcholinesterase inhibitory activity (IC₅₀ = 12.3 µM) , suggesting the pyridazinone scaffold’s versatility in enzyme targeting.

6-(2-Methoxyphenyl)pyridazin-3(2H)-one ()

- Structural Comparison : Lacks the ethyl-urea and furan substituents, featuring only a 2-methoxyphenyl group.

- Functional Impact: Simplicity makes it a versatile intermediate for further functionalization.

Heterocyclic Systems Beyond Pyridazinone

Quinazolinone-Purine Hybrid ()

- Structural Comparison: Replaces pyridazinone with a quinazolinone core, linked to a purine-aminoethyl group. The 3-methoxyphenyl group is retained.

- Functional Impact: Quinazolinones are associated with kinase inhibition (e.g., EGFR), while the purine moiety may mimic ATP-binding motifs. The target compound’s urea group offers a more compact hydrogen-bonding profile compared to the bulky purine system.

Difluoromethyl-Phosphate Derivative ()

- Structural Comparison: Combines pyridazinone and pyrimidine cores with difluoromethyl and phosphate groups.

- Functional Impact : Phosphate ester improves aqueous solubility, acting as a prodrug. The difluoromethyl group enhances metabolic stability compared to the target’s furan.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-methoxyphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to link the pyridazinone core with substituted aryl groups. Key steps include:

- Step 1: Formation of the pyridazinone ring via cyclocondensation of diketones with hydrazines under reflux conditions in ethanol .

- Step 2: Alkylation of the pyridazinone nitrogen using 2-chloroethylamine derivatives in DMF with K₂CO₃ as a base .

- Step 3: Urea bridge formation via reaction of the intermediate amine with 3-methoxyphenyl isocyanate in dichloromethane at 0–25°C .

Optimization: Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediates. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

- X-ray crystallography: Use SHELX software for structure refinement, leveraging high-resolution single-crystal data to resolve bond angles and torsional strain in the pyridazinone-urea linkage .

- Spectroscopy:

- Mass spectrometry: Validate molecular weight (calculated for C₁₉H₁₈N₄O₄: 366.13 g/mol) using electrospray ionization (ESI-MS) .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

- Enzyme inhibition: Test against kinases (e.g., EGFR) or phosphodiesterases (e.g., PDE4) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Solubility/stability: Use HPLC to assess stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) over 24 hours .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for target binding?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with PDE4 (PDB ID: 1XOM). Focus on hydrogen bonding between the urea moiety and Gln⁴⁴³ and hydrophobic contacts with the furan ring .

- MD simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the pyridazinone-ethyl linker in aqueous solution .

- QSAR: Develop regression models using descriptors like logP, polar surface area, and H-bond donor count to predict activity across derivatives .

Q. How do conflicting bioactivity results from in vitro vs. in vivo studies arise, and how can they be resolved?

Methodological Answer: Potential Causes:

- Metabolic instability: Phase I metabolism (e.g., CYP450-mediated oxidation of the methoxyphenyl group) may reduce efficacy in vivo .

- Off-target effects: Screen against a panel of 100+ kinases using KINOMEscan to identify unintended targets .

Resolution Strategies: - Prodrug design: Introduce acetyl-protected hydroxyl groups to enhance metabolic stability .

- Pharmacokinetic profiling: Measure AUC and Cₘₐₓ in rodent models after oral administration to correlate exposure with efficacy .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

- Catalyst recycling: Use immobilized Pd nanoparticles on silica to reduce heavy-metal contamination .

- Quality control: Implement in-line FTIR to monitor reaction progress and minimize byproducts .

Q. How can the compound’s selectivity for specific biological targets be validated?

Methodological Answer:

- Competitive binding assays: Use radiolabeled ligands (e.g., ³H-rolipram for PDE4) to measure Ki values .

- CRISPR knockout models: Generate PDE4B-knockout cell lines to confirm target-specific cytotoxicity .

- Thermal shift assays: Monitor protein melting temperature (Tm) shifts upon compound binding to assess target engagement .

Q. What analytical techniques resolve discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.